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Compound of Interest

Compound Name:
2,3-Dioxoindoline-7-carboxylic

acid

CAS No.: 25128-35-2

Cat. No.: B1303470

Get Quote

Part 1: Structural Logic & Chemical Identity
2,3-Dioxoindoline-7-carboxylic acid (CAS: 25128-35-2) is a substituted isatin derivative

characterized by a carboxylic acid moiety at the C7 position.[1][2] This specific substitution

pattern imparts unique electronic and steric properties compared to the parent isatin scaffold.

Structural Analysis
The molecule consists of a fused benzene and pyrrole-2,3-dione ring system.[1]

Electronic Effects: The C7-carboxylic acid is an electron-withdrawing group (EWG)

positioned ortho to the indole nitrogen (N1).[1] This reduces the basicity of the N1-H and

increases the acidity of the N1 proton (pKa < 10), facilitating N-alkylation reactions under

milder conditions than unsubstituted isatin.[1]

Hydrogen Bonding: The C7-COOH group can form an intramolecular hydrogen bond with the

N1-H or the C2-carbonyl oxygen, locking the conformation.[1] In biological systems, this
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group serves as a critical anchor point, often mimicking the phosphate or carboxylate groups

of endogenous ligands (e.g., in kinase ATP-binding pockets).

Tautomerism: Like the parent isatin, 7-carboxyisatin exhibits lactam-lactim tautomerism,

though the lactam (dioxo) form predominates in the solid state and in most solvents.[1]

Physicochemical Properties
Property Value / Description

Molecular Formula C₉H₅NO₄

Molecular Weight 191.14 g/mol

Appearance Orange to brownish solid

Melting Point > 250 °C (dec.)[1]

Solubility
Low in water/acid; Soluble in DMSO, DMF,

aqueous base (as carboxylate)

pKa (calc) ~2.5 (COOH), ~9.5 (N-H)

Part 2: Synthesis Protocol (Sandmeyer
Isonitrosoacetanilide Route)
The most robust route to 7-carboxyisatin is the Sandmeyer isonitrosoacetanilide synthesis.[1]

This method constructs the pyrrole ring onto an existing benzene scaffold.

Retrosynthetic Analysis
The synthesis begins with anthranilic acid (2-aminobenzoic acid).[1] The key challenge is the

cyclization step: the carboxylic acid group at the ortho position (relative to the amine) directs

the cyclization to the other ortho position (C6 of the original ring), which becomes C7 in the

isatin numbering.

Note on Regiochemistry:

Starting Material: 2-Aminobenzoic acid.[1]
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Cyclization Site: The unsubstituted carbon ortho to the amino group.

Result: The original C1-NH2 becomes N1.[1] The original C2-COOH becomes C7-COOH.[1]

Experimental Protocol
Safety Warning: This protocol involves chloral hydrate (sedative/hypnotic), hydroxylamine

(toxic), and concentrated sulfuric acid (corrosive). Perform all steps in a fume hood.

Step 1: Formation of Isonitrosoacetanilide Intermediate
Reagents:

Chloral hydrate (0.11 mol)[1]

Sodium sulfate (decahydrate, 1.2 mol) – Role: Increases ionic strength to salt out the

product.

Anthranilic acid (0.10 mol)[1]

Hydroxylamine hydrochloride (0.33 mol)[1]

Water (500 mL)

Conc. HCl (to dissolve amine if necessary, though anthranilic acid is soluble in base/warm

water).

Procedure:

Dissolve chloral hydrate and sodium sulfate in water (300 mL) in a round-bottom flask.

In a separate beaker, suspend anthranilic acid in water (100 mL). Add dilute HCl until

dissolved (or use as a fine suspension).

Add the hydroxylamine HCl solution (in 100 mL water) to the chloral hydrate mixture.

Add the anthranilic acid solution to the main flask.

Reaction: Heat the mixture to a vigorous boil (100 °C) for 2–5 minutes.
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Observation: A precipitate (the oximino-amide) typically forms rapidly.[1]

Workup: Cool the reaction mixture in an ice bath. Filter the precipitate, wash with cold

water to remove salts, and dry thoroughly.

Checkpoint: The intermediate is 2-(2-carboxy-phenylamino)-2-hydroxyimino-acetamide.[1]

Step 2: Acid-Catalyzed Cyclization
Reagents:

Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MSA).[1] Note: MSA is often

preferred for electron-deficient substrates to improve yield and reduce charring.[1]

Dry Intermediate from Step 1.[1]

Procedure:

Preheat the acid (approx. 4-5 mL per gram of intermediate) to 50 °C.

Add the dry intermediate in small portions with vigorous stirring. Critical: Maintain

temperature between 60–75 °C. Exotherms can cause charring.[1]

After addition, heat the mixture to 80 °C for 15–30 minutes to complete ring closure.

Quench: Cool to room temperature and pour the dark solution slowly onto crushed ice

(10x volume).

Isolation: The 7-carboxyisatin will precipitate as an orange/brown solid.[1] Filter, wash with

water until filtrate is neutral, and dry.

Purification: Recrystallization from acetic acid or ethanol/water.

Synthesis Workflow Visualization
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Figure 1: Step-wise workflow for the Sandmeyer synthesis of 7-carboxyisatin.

Part 3: Reactivity & Functionalization[1]
The 7-carboxyisatin scaffold offers three distinct vectors for chemical modification, enabling the

construction of diverse libraries for drug discovery.

C3-Carbonyl Reactivity (Schiff Base Formation)
The C3 carbonyl is highly electrophilic.[1] It readily condenses with hydrazines, amines, and

semicarbazides to form Schiff bases (imines).

Application: Synthesis of thiosemicarbazones (often antiviral/anticancer).[1]

Protocol Insight: The reaction is acid-catalyzed (acetic acid).[1] The 7-COOH group may

catalyze this internally or require protection (esterification) if solubility is an issue.[1]

N1-Alkylation
Despite the steric bulk of the C7-COOH, the N1 position can be alkylated.[1]

Conditions: K₂CO₃/DMF or NaH/THF with alkyl halides.[1]

Effect: N-alkylation prevents tautomerization and increases lipophilicity, improving cell

permeability.[1]

C7-Carboxyl Derivatization
The carboxylic acid can be converted into esters, amides, or reduced to an alcohol.
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Decarboxylation: Heating above 250°C or using copper catalysis can remove the carboxyl

group, yielding isatin (useful for proving structure).

Amide Coupling: Standard coupling reagents (EDC/HOBt) can attach amines, creating

extended scaffolds for probing enzyme binding pockets.

Reactivity Map[1]
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Figure 2: Divergent synthetic pathways from the 7-carboxyisatin core.

Part 4: Medicinal Chemistry Applications[3][4][5]
Bioisosterism & Kinase Inhibition
The 7-carboxylic acid moiety is a critical bioisostere for phosphate or sulfonamide groups.[1] In

kinase inhibitors, the isatin core mimics the adenine ring of ATP, while the C7-COOH can form

salt bridges with conserved lysine or arginine residues in the ATP-binding pocket.[1]

Example: Derivatives of 7-carboxyisatin have been explored as inhibitors of CDK2 (Cyclin-

dependent kinase 2) and Caspases.[1]

Antibacterial Agents
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Substituted isatins, including 7-substituted variants, show efficacy against Gram-positive

bacteria.[1] The 7-COOH group improves water solubility, a common limitation of lipophilic

isatin antifungals/antibiotics.

NMDA Receptor Antagonists
Isatin derivatives are known antagonists of the glycine binding site of the NMDA receptor. The

7-substitution pattern (often 7-Cl or 7-COOH) modulates the affinity and selectivity for the

receptor subtypes (GluN2A vs GluN2B).[1]

Part 5: References
Sandmeyer, T. (1919). "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen."

Helvetica Chimica Acta, 2(1), 234–242. Link[1]

Silva, B. V., et al. (2001). "The Sandmeyer reaction: A versatile tool for the synthesis of

isatins." Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

Vine, K. L., et al. (2009). "Cytotoxic and anticancer activities of isatin and its derivatives: A

comprehensive review." Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. Link

Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393–434. Link[1]

BenchChem. (2025).[1] "The Sandmeyer Synthesis of Substituted Isatins: A Technical

Guide." BenchChem Technical Resources. Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylic-acid-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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